2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Description
2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core linked to a pyridinyl-substituted 1,2,4-oxadiazole moiety. This structure combines the electron-deficient isoindole-1,3-dione system, known for its role in pharmaceuticals and materials science, with the oxadiazole ring, a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-15-11-3-1-2-4-12(11)16(22)20(15)9-13-18-14(19-23-13)10-5-7-17-8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPICENJKCHEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as implementing purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring demonstrates electrophilic character at C-5 and C-3 positions, enabling nucleophilic substitutions. Key reactions include:
a. Halogenation
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Reagents : PCl₅, SOCl₂, or PBr₃
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Conditions : Reflux in anhydrous dichloromethane (40–60°C, 4–6 hrs)
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Outcome : Chlorination/bromination at the oxadiazole C-5 position enhances electrophilicity for further functionalization.
b. Aminolysis
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Reagents : Primary/secondary amines (e.g., methylamine, piperidine)
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Conditions : Room temperature in THF with catalytic triethylamine
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Outcome : Substitution of oxadiazole oxygen with amine groups, forming 1,2,4-triazole derivatives .
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions due to its electron-deficient nature:
a. With Nitrile Oxides
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Reagents : In situ-generated nitrile oxides (e.g., from chlorooximes)
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Conditions : Microwave irradiation (100°C, 20–30 mins)
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Outcome : Formation of bis-oxadiazole hybrids with enhanced π-stacking capabilities .
b. Diels-Alder Reactions
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Dienophiles : Maleic anhydride, tetracyanoethylene
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Conditions : Reflux in toluene (110°C, 12 hrs)
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Outcome : Six-membered ring adducts with improved solubility in polar solvents .
Hydrolysis and Ring-Opening Reactions
The isoindole-1,3-dione core undergoes selective hydrolysis under basic conditions:
Oxidation and Reduction
a. Oxidative Functionalization
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Reagents : KMnO₄/H₂SO₄, H₂O₂/AcOH
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Target Sites : Pyridine ring → N-oxide formation (improves hydrogen bonding) .
b. Reductive Modifications
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Reagents : NaBH₄, LiAlH₄
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Conditions : Anhydrous diethyl ether, 0°C → RT
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Outcome : Selective reduction of isoindole carbonyls to hydroxyl groups .
Cross-Coupling Reactions
The pyridine ring facilitates metal-catalyzed couplings:
| Reaction | Catalyst | Substrates | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-functionalized analogs |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | N-alkylated bioactive derivatives |
Biological Interactions (Reactivity with Enzymes)
Inhibitory activity against EGFR kinase has been observed via:
Stability Under Environmental Conditions
This compound's multifunctional reactivity makes it a versatile scaffold for developing kinase inhibitors, fluorescent probes, and coordination polymers. Recent studies emphasize its potential in covalent organic frameworks (COFs) due to π-conjugated systems .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is with a molecular weight of approximately 336.30 g/mol. The compound features a complex structure that includes an isoindole core and a pyridine-substituted oxadiazole moiety. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial cell wall synthesis.
| Compound | Activity Type | Mechanism |
|---|---|---|
| Isoindole derivative | Antimicrobial | Inhibits bacterial cell wall synthesis |
| Other derivatives | Anticancer | Induces apoptosis in cancer cells |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms that involve cell cycle arrest and the modulation of apoptotic pathways . Notably, some derivatives have shown IC50 values comparable to established chemotherapeutic agents.
Antioxidant Properties
Isoindole derivatives are recognized for their antioxidant capabilities. The free radical scavenging activity of these compounds has been assessed using various assays, revealing their potential to mitigate oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoindole derivatives. Modifications to the functional groups attached to the isoindole or pyridine rings can enhance their lipophilicity and overall bioactivity .
Case Study 1: Antileishmanial Activity
Research has highlighted the effectiveness of certain isoindole derivatives against Leishmania tropica, a parasite responsible for leishmaniasis. Compounds derived from the isoindole scaffold have been shown to outperform traditional treatments like Glucantime in terms of efficacy .
Case Study 2: Antiproliferative Effects
A study evaluated the antiproliferative effects of various isoindole derivatives on human cancer cell lines such as Caco-2 and HCT-116. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis at low concentrations .
Mechanism of Action
The mechanism by which 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Isoindole-1,3-dione Derivatives
† Predicted based on analogous isoindole-1,3-dione derivatives.
- Thione (C=S) and triazolidine moieties in compound 13c enhance hydrogen-bonding capacity compared to the oxadiazole in the target compound.
Spectroscopic and Analytical Comparisons
IR Spectroscopy :
NMR Data :
- Aromatic protons in analogues (e.g., 13c ) resonate at δ 7.15–8.19 ppm, consistent with the target compound’s expected pyridinyl and isoindole aromatic systems.
Biological Activity
The compound 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an isoindole core linked to a pyridine and oxadiazole moiety. This unique arrangement is believed to contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 284.28 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 10.5 |
The structure–activity relationship (SAR) analysis indicates that the presence of the pyridine and oxadiazole rings is crucial for enhancing cytotoxicity. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell proliferation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Testing against Gram-positive and Gram-negative bacteria showed promising results:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
These findings suggest that the compound may disrupt bacterial cell walls or interfere with essential metabolic processes.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : It may inhibit nucleic acid synthesis or disrupt membrane integrity in microbial cells.
- Inhibition of Signaling Pathways : Evidence suggests that it can inhibit pathways such as PI3K/Akt and MAPK, which are critical for cancer cell survival and proliferation.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to controls, alongside minimal side effects observed during the treatment period.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione?
Methodological Answer:
- Use multi-step synthesis involving cyclization and coupling reactions. For example, details a similar compound synthesized via nucleophilic substitution and cyclocondensation. Optimize yields by controlling reaction time (e.g., 48–72 hours), solvent polarity (ethanol or DMF), and catalysts like NaOH or K₂CO₃. Monitor purity via TLC and column chromatography .
- For oxadiazole ring formation, employ hydrazine derivatives and nitrile precursors under reflux conditions, as demonstrated in for analogous oxadiazole-pyridine hybrids .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- Combine IR spectroscopy (to confirm functional groups like C=O at ~1700 cm⁻¹ and C=N at ~1600 cm⁻¹) with ¹H/¹³C NMR (to resolve aromatic protons and methylene bridges, as in ) .
- Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of bond angles and spatial arrangement, as shown in for isoindole-1,3-dione derivatives .
Q. How should preliminary biological activity screening be designed?
Methodological Answer:
- Use in vitro assays targeting enzymes like acetylcholinesterase (AChE) or cancer cell lines (e.g., MTT assay), following protocols in and . Include positive controls (e.g., donepezil for AChE) and triplicate measurements to ensure reproducibility .
- Standardize solvent systems (DMSO for solubility) and concentrations (1–100 μM) to avoid false negatives .
Advanced Research Questions
Q. How can molecular docking and QSAR models improve mechanistic understanding of biological activity?
Methodological Answer:
- Perform molecular docking (AutoDock Vina or Schrödinger) using crystallographic data from targets like AChE (PDB ID 4EY7). Validate docking poses with MD simulations (100 ns) to assess binding stability, as in .
- Develop QSAR models using descriptors (logP, polar surface area) and biological data. Apply multiple linear regression (MLR) or machine learning (Random Forest) to predict activity, as in .
Q. How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Conduct meta-analysis of IC₅₀ values, adjusting for variables like assay protocols (e.g., substrate concentration in enzyme assays) or cell line heterogeneity. Use ANOVA ( ) to identify significant factors (e.g., pH, incubation time) .
- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and cross-laboratory replication ( ) .
Q. What methodologies assess environmental persistence and ecotoxicological effects?
Methodological Answer:
- Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (logKow estimation via HPLC). Study abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions, as in .
- Use microcosm models (soil/water systems) to track metabolite formation (LC-MS/MS) and toxicity in Daphnia magna or algae (OECD 202/201), aligning with ’s compartmental analysis .
Data Management and Reproducibility
Q. What statistical frameworks ensure robustness in dose-response studies?
Methodological Answer:
- Apply four-parameter logistic models (GraphPad Prism) for IC₅₀ calculations. Use bootstrapping (1000 iterations) to estimate confidence intervals and assess normality via Shapiro-Wilk tests ( ) .
- Report effect sizes (Cohen’s d) and power analysis (G*Power) to justify sample sizes (n ≥ 3), as in ’s randomized block design .
Q. How to design long-term stability studies under varying storage conditions?
Methodological Answer:
- Use ICH Q1A guidelines : test thermal stability (40°C/75% RH), photostability (ICH Q1B), and hydrolysis (pH 1–9 buffers). Monitor degradation via HPLC-UV at 0, 3, 6, and 12 months ( ) .
- Identify degradation products via HRMS and NMR, correlating with bioactivity loss ( ) .
Cross-Disciplinary Applications
Q. How to integrate isoindole-1,3-dione derivatives into materials science research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
